molecular formula C11H19NO2 B2438311 Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 1626482-00-5

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No. B2438311
CAS RN: 1626482-00-5
M. Wt: 197.278
InChI Key: CFRDVZHAVFJIFL-QLEHZGMVSA-N
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Description

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is a chiral small molecule . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The synthesis method has the characteristics of a novel route, mild reaction conditions, and low cost . The yield is more than 65% .


Molecular Structure Analysis

The molecular formula of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate is C11H18O3 . Its molecular weight is 198.26 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate include reductive amination, basic configuration inversion, and hydrogenation to remove a protecting group .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Enantiomers : Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate and its enantiomers were synthesized, with a focus on determining their stereochemistry and relative configurations using NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

  • Molecular Structure Characterization : The molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, providing insights into its structural composition (Moriguchi et al., 2014).

  • Analysis of Derivatives : Research on di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid derivatives focused on their structures, stereochemistry, and relative configurations, determined through IR and NMR studies (Palkó, Sohár, & Fülöp, 2011).

Chemical Properties and Reactions

  • Green Synthesis Protocol : An eco-friendly method was developed for synthesizing ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives, highlighting the potential for environmentally conscious approaches in chemical synthesis (Qian, Li, Liu, & Wang, 2017).

  • Microwave Synthesis Improvement : The use of microwave activation for the synthesis of Ethyl I,3-cyclohexadien-1-carboxylate demonstrated a more efficient and clean approach, suggesting advancements in synthesis techniques (Tesson & Deshayes, 2000).

Biomedical and Pharmacological Aspects

  • Chiral Amino Acid Ester Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester provided insights into chiral compounds used in biomedical research (Moriguchi et al., 2014).

  • Investigations in Foldamers and Chiral Catalysts : The use of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid and derivatives in foldamers and chiral catalysts showcased its potential in diverse areas such as material science and catalysis (Milbeo et al., 2021).

properties

IUPAC Name

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRDVZHAVFJIFL-QLEHZGMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](C2CCC1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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